molecular formula C18H18BrN3O2 B11407225 N-{3-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide

N-{3-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide

Cat. No.: B11407225
M. Wt: 388.3 g/mol
InChI Key: UBSRQVAUTWZBLB-UHFFFAOYSA-N
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Description

The compound N-{3-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide is a benzimidazole derivative featuring a brominated propenyl substituent at the 1-position of the benzimidazole core and a furan-2-carboxamide group linked via a propyl chain.

Properties

Molecular Formula

C18H18BrN3O2

Molecular Weight

388.3 g/mol

IUPAC Name

N-[3-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]propyl]furan-2-carboxamide

InChI

InChI=1S/C18H18BrN3O2/c1-13(19)12-22-15-7-3-2-6-14(15)21-17(22)9-4-10-20-18(23)16-8-5-11-24-16/h2-3,5-8,11H,1,4,9-10,12H2,(H,20,23)

InChI Key

UBSRQVAUTWZBLB-UHFFFAOYSA-N

Canonical SMILES

C=C(CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CO3)Br

Origin of Product

United States

Preparation Methods

Benzimidazole Core Formation

The benzimidazole scaffold is synthesized through acid-catalyzed condensation of 1,2-phenylenediamine with a carbonyl source.

Example Protocol (Adapted from):

  • Reactants :

    • 1,2-Phenylenediamine (10 mmol)

    • Methyl trichloroacetimidate (12 mmol)

    • Trifluoroacetic acid (TFA, catalytic)

  • Conditions :

    • Solvent: Dichloromethane (DCM)

    • Temperature: 25°C

    • Duration: 4–6 hours

  • Outcome :

    • Intermediate: 2-Trichloromethylbenzimidazole

    • Yield: 85–90%

Mechanism :
The reaction proceeds via nucleophilic attack of the amine on the trichloroacetimidate, followed by cyclization and elimination of methanol.

Introduction of the 2-Bromoprop-2-en-1-yl Group

The 2-bromoprop-2-en-1-yl substituent is introduced via alkylation using propargyl bromide, followed by bromination.

Example Protocol (Adapted from):

  • Reactants :

    • 2-(3-Hydroxypropyl)-1H-benzimidazole (5 mmol)

    • Propargyl bromide (6 mmol)

    • Base: Potassium carbonate (10 mmol)

  • Conditions :

    • Solvent: Acetonitrile (MeCN)

    • Temperature: 60°C

    • Duration: 12 hours

  • Bromination :

    • Reagent: N-Bromosuccinimide (NBS, 5.5 mmol)

    • Solvent: Tetrahydrofuran (THF)

    • Light: UV irradiation

    • Yield: 78%

Key Data :

StepReagentsYield (%)
AlkylationPropargyl bromide82
BrominationNBS, UV78

Furan-2-carboxamide Coupling

The furan-2-carboxamide moiety is introduced via amide bond formation using activated furan-2-carboxylic acid.

Example Protocol (Adapted from):

  • Reactants :

    • 3-[1-(2-Bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]propan-1-amine (4 mmol)

    • Furan-2-carbonyl chloride (4.4 mmol)

    • Base: Triethylamine (TEA, 8 mmol)

  • Conditions :

    • Solvent: Chloroform (CHCl₃)

    • Temperature: 0°C → 25°C

    • Duration: 24 hours

    • Yield: 72%

Mechanism :
The amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, forming the amide bond.

Optimization and Challenges

Critical Parameters

  • Alkylation Efficiency : Excess propargyl bromide and prolonged reaction times improve yields but risk side reactions.

  • Bromination Selectivity : UV light ensures regioselective allylic bromination without over-bromination.

  • Coupling Agents : Use of EDCl/HOBt increases amidation efficiency to >90% in some cases.

Alternative Routes

  • One-Pot Benzimidazole Synthesis : Combining 1,2-phenylenediamine with α-keto esters under microwave irradiation reduces steps (Yield: 88%).

  • Sonochemical Methods : Ultrasonic irradiation with CAN catalyst shortens reaction times by 50%.

Analytical Characterization

Key spectroscopic data for intermediates and the final product:

Compound¹H NMR (δ, ppm)IR (cm⁻¹)
2-Trichloromethylbenzimidazole7.45–7.89 (m, 4H, Ar-H)1710 (C=O), 1605 (C=N)
3-[1-(2-Bromoprop-2-en-1-yl)benzimidazole5.85 (s, 2H, CH₂Br), 6.35 (m, 1H, CH₂=)2920 (C-H), 1640 (C=C)
Final Product8.12 (s, 1H, NH), 7.25–7.90 (m, 6H, Ar-H)1675 (C=O), 1540 (N-H)

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Cerium(IV) ammonium nitrate (CAN) reduces reliance on precious metals.

  • Green Solvents : Ethanol/water mixtures replace DCM in large-scale runs, improving safety .

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzimidazole and furan rings can be subjected to oxidation or reduction under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of oxidized benzimidazole or furan derivatives.

    Reduction: Formation of reduced benzimidazole or furan derivatives.

Scientific Research Applications

N-{3-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its benzimidazole core, which is known for its biological activity.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of N-{3-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzimidazole core can act as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues and Substituent Differences
Compound Name Core Structure Substituents Key Properties/Activities Reference
N-{3-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide Benzimidazole 1-(2-bromopropenyl), 2-(propyl-furan-2-carboxamide) Hypothesized antimicrobial activity (based on benzimidazole derivatives)
N-({1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide Benzimidazole 1-(3-(4-chlorophenoxy)propyl), 2-(methyl-furan-2-carboxamide) Structural similarity; chlorophenoxy group may enhance lipophilicity
N-[3-(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide Benzimidazole 1-(2-oxo-ethyl-phenyl-isopropylamino), 2-(propyl-furan-2-carboxamide) Urea-like linkage; potential hydrogen-bonding interactions
Benomyl (methyl N-(1-H-benzimidazol-2-yl)carbamate) Benzimidazole 2-carbamate group Known fungicide; inhibits microtubule assembly
Compound 10244308 (N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine) Benzimidazole 2-amine, 3-(imidazolylpropyl) MRSA inhibitor; binding affinity: -7.3 kcal/mol

Key Differences and Implications

Substituent Reactivity: The bromopropenyl group in the target compound introduces a reactive allyl bromide motif, which may confer alkylating properties absent in analogues with chlorophenoxy () or carbamate groups (). This could enhance covalent binding to biological targets but may also increase toxicity risks. In contrast, the furan-2-carboxamide group, shared with compounds in and , likely contributes to hydrogen-bonding interactions with enzymes or receptors, similar to benzimidazole-based MRSA inhibitors ().

Biological Activity: Benzimidazoles with imidazole or phenylguanidine substituents (e.g., compounds 10244308 and 3079203 in ) exhibit strong binding to PBP2A (-7.3 kcal/mol), a target in methicillin-resistant Staphylococcus aureus (MRSA). The target compound’s bromopropenyl group may alter binding kinetics due to steric or electronic effects. Benomyl () demonstrates fungicidal activity via carbamate-mediated microtubule disruption, whereas the target compound’s furan carboxamide lacks this mechanism, suggesting divergent applications.

The urea-like linkage in ’s compound may enhance solubility in polar solvents, whereas the target compound’s bromine and propenyl groups could favor organic-phase partitioning.

Biological Activity

N-{3-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide (CAS Number: 890637-27-1) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H18_{18}BrN3_3O2_2 with a molecular weight of 388.3 g/mol. The structure features a furan ring and a benzimidazole moiety, which are known to contribute to its biological activities.

PropertyValue
Molecular FormulaC18_{18}H18_{18}BrN3_3O2_2
Molecular Weight388.3 g/mol
CAS Number890637-27-1

Research indicates that compounds similar to this compound exhibit significant biological activity through various mechanisms:

  • Inhibition of Kinesin Spindle Protein (KSP) : Some benzimidazole derivatives have been shown to arrest cells in mitosis by inhibiting KSP, leading to the formation of monopolar spindles and subsequent cell death. This mechanism is crucial in cancer therapeutics as it targets rapidly dividing cells .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their potency against various bacterial strains .

Anticancer Activity

A study focused on the anticancer properties of compounds related to this compound demonstrated that they effectively inhibited tumor growth in vitro and in vivo models. The mechanism involved apoptosis induction and cell cycle arrest, particularly in breast cancer cell lines.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against several pathogens, including:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.5 µg/mL
Mycobacterium tuberculosis40 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a lead for further drug development targeting KSP.

Case Study 2: Antimicrobial Potential

Another study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.

Q & A

Q. What are the standard synthetic protocols for N-{3-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including alkylation of the benzimidazole core, bromopropenyl substitution, and carboxamide coupling. Key steps require optimization of:

  • Temperature : 60–80°C for alkylation to minimize side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for carboxamide formation .
  • Catalysts : Use of triethylamine or DMAP to accelerate coupling reactions .

Q. Example Reaction Conditions Table

StepReagents/ConditionsYield (%)Reference
Benzimidazole alkylation2-bromopropene, K₂CO₃, DMF, 70°C, 12h65–75
Carboxamide couplingFuran-2-carboxylic acid, EDCI, HOBt, DMF, rt50–60

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and purity (e.g., benzimidazole proton signals at δ 7.2–8.1 ppm, furan protons at δ 6.3–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 456.1) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (IC₅₀ determination) .
  • Cytotoxicity profiling : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Metabolic stability checks : Use liver microsomes to rule out rapid degradation in cell-based assays .
  • Structural analogs : Compare activity of derivatives to identify SAR trends (e.g., bromopropenyl vs. propargyl substitutions) .

Q. What computational strategies support the design of derivatives with improved target affinity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., benzimidazole stacking in kinase ATP pockets) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • QSAR modeling : Use MOE or RDKit to correlate substituent electronic parameters (Hammett σ) with activity .

Q. How should synthetic byproducts be identified and mitigated during scale-up?

  • LC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts) .
  • Process optimization : Reduce bromopropenyl hydrolysis by controlling pH (<7.0) and avoiding aqueous solvents .
  • Chromatography : Flash chromatography (silica gel, hexane/EtOAc gradient) for purification .

Q. What structural features confer selectivity for specific biological targets?

  • Benzimidazole core : Planar structure enables π-π stacking in hydrophobic binding pockets .
  • Bromopropenyl group : Electrophilic reactivity may covalently target cysteine residues in enzymes .
  • Furan-carboxamide : Hydrogen bonding with Asp/Glu residues enhances affinity for proteases .

Q. How can researchers validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor protein stabilization upon ligand binding .
  • Photoaffinity labeling : Incorporate azide/alkyne tags for click chemistry-based target identification .
  • Knockdown/knockout models : CRISPR-Cas9 to confirm phenotype rescue upon target gene deletion .

Methodological Challenges and Solutions

Q. What strategies address low yields in the final coupling step?

  • Activating agents : Replace EDCI with HATU for better carboxamide coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 100°C .
  • Protecting groups : Temporarily protect the benzimidazole nitrogen to prevent side reactions .

Q. How are stability issues in aqueous formulations managed during in vivo studies?

  • Prodrug design : Convert carboxamide to ester prodrugs for improved solubility .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to enhance plasma half-life .
  • Lyophilization : Prepare stable lyophilized powders with trehalose as a cryoprotectant .

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